6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. This compound is characterized by its complex structure, which includes an indole and quinoxaline moiety fused together, with a 4-chlorophenoxypropyl side chain. It has garnered significant interest due to its potential pharmacological activities, particularly in the fields of antiviral and anticancer research .
Preparation Methods
The synthesis of 6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable acid catalyst such as acetic acid or hydrochloric acid . The reaction is carried out under reflux conditions, leading to the formation of the indoloquinoxaline core. The 4-chlorophenoxypropyl side chain is then introduced through a nucleophilic substitution reaction, using 4-chlorophenol and 1-bromo-3-chloropropane as reagents .
Chemical Reactions Analysis
6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives of the indoloquinoxaline core.
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The compound inserts itself between the base pairs of the DNA helix, disrupting the processes essential for DNA replication and transcription . This intercalation leads to the stabilization of the DNA duplex and inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication .
Comparison with Similar Compounds
6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with a similar indole-quinoxaline structure, known for its potent anticancer activity.
B-220: Another indoloquinoxaline derivative with notable multidrug resistance modulating activity.
These compounds share the core indoloquinoxaline structure but differ in their side chains and specific biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
6-[3-(4-chlorophenoxy)propyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c24-16-10-12-17(13-11-16)28-15-5-14-27-21-9-4-1-6-18(21)22-23(27)26-20-8-3-2-7-19(20)25-22/h1-4,6-13H,5,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNCJJHAHWRCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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